2-[(3,4-dimethoxyphenyl)sulfonyl]-3-phenyl-5(2H)-isoxazolone
Description
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)sulfonyl-3-phenyl-1,2-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO6S/c1-22-15-9-8-13(10-16(15)23-2)25(20,21)18-14(11-17(19)24-18)12-6-4-3-5-7-12/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHMMUHXZTUZSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2C(=CC(=O)O2)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
β-Keto Ester and Hydroxylamine Condensation
The foundational approach to 5(2H)-isoxazolones involves cyclocondensation of β-keto esters with hydroxylamine hydrochloride. For 3-phenyl-5(2H)-isoxazolone, benzoylacetic acid ethyl ester reacts with hydroxylamine in aqueous ethanol under reflux, yielding the core structure via intramolecular cyclodehydration. This method, reported by Kiyani and Ghorbani, achieves >85% yield when catalyzed by sodium ascorbate or boric acid in water. The 3-phenyl group originates from the β-keto ester’s aryl substituent, while the 5-keto moiety arises from ester hydrolysis and ring tautomerization.
Ionic Liquid-Mediated Cyclization
Valizadeh et al. demonstrated that ionic liquids (e.g., [BMIM]Br) accelerate cyclocondensation while enhancing regioselectivity. Substituting traditional solvents with ionic liquids at 80°C reduced reaction times from 12 hours to 2 hours, achieving 92% yield for analogous 3,5-diarylisoxazolones. Applied to the target compound, 3,4-dimethoxyphenylsulfonyl incorporation would require post-cyclization functionalization due to the sulfonyl group’s incompatibility with strongly acidic or basic conditions during core formation.
[3+2] Cycloaddition Routes to Isoxazole Intermediates
Nitrile Oxide-Alkyne Cycloaddition
Copper-catalyzed cycloaddition of in situ-generated nitrile oxides and terminal alkynes offers a regioselective path to 3,5-disubstituted isoxazoles. For instance, Hansen et al. utilized Cu(I) catalysts to couple aryl nitrile oxides with phenylacetylene, yielding 3,5-diarylisoxazoles in 78–94% yield. Subsequent oxidation of the isoxazole to the 5(2H)-isoxazolone could be achieved using TEMPO/NaClO2 under aerobic conditions. However, direct introduction of the sulfonyl group via this route remains unexplored, necessitating late-stage sulfonylation.
Nitrile Oxide Generation from Hydroxamoyl Chlorides
Jadhav et al. developed a nitrile oxide precursor via hydroxamoyl chlorides using hydroxy(tosyloxy)iodobenzene (HTIB). Reacting 3,4-dimethoxyphenylsulfonylhydroxamic acid with HTIB generates the corresponding nitrile oxide, which undergoes cycloaddition with phenylacetylene. This method could theoretically yield 2-sulfonyl-substituted isoxazoles, though oxidation to the isoxazolone would require additional steps.
Post-Synthetic Sulfonylation of the Isoxazolone Core
N-Sulfonylation at Position 2
The nitrogen at position 2 of 5(2H)-isoxazolone is nucleophilic under basic conditions, enabling sulfonylation with 3,4-dimethoxyphenylsulfonyl chloride. A protocol adapted from Pérez et al. involves dissolving 3-phenyl-5(2H)-isoxazolone in dry dichloromethane with triethylamine, followed by dropwise addition of the sulfonyl chloride at 0°C. After stirring for 12 hours, the mixture is washed with NaHCO3, yielding the target compound in 68–75% yield.
Microwave-Assisted Sulfonylation
Modern techniques like microwave irradiation reduce reaction times. Huang et al. reported a 30-minute sulfonylation of analogous heterocycles using 300 W microwave power, achieving 82% yield. Applying this to the target compound could enhance efficiency, though optimization is required to prevent decomposition of the dimethoxyphenyl group.
One-Pot Multistep Synthesis
Sequential Oximation, Halogenation, and Sulfonylation
A patent by CN116283810A outlines a three-step synthesis of isoxazoles from benzaldehyde derivatives. Adapting this route:
- Oximation : 3,4-Dimethoxybenzaldehyde reacts with hydroxylamine hydrochloride in NaOH/EtOH at 70°C for 24 hours, forming the oxime (94.5% yield).
- Halogenation : The oxime is treated with N-chlorosuccinimide (NCS) in dimethylacetamide (DMA) at 45°C, yielding a chloro intermediate.
- Ring Closure and Sulfonylation : The chloro intermediate undergoes base-mediated cyclization with concurrent displacement by 3,4-dimethoxyphenylsulfinate, forming the target compound. Triethylamine in ethanol facilitates this step, though yields remain unverified for sulfonate derivatives.
Catalytic and Green Chemistry Innovations
Deep Eutectic Solvents (DES)
Pérez and Ramón achieved 89% yield for 3,5-diarylisoxazoles using choline chloride:urea DES, emphasizing sustainability. Replacing traditional solvents with DES in the sulfonylation step could reduce environmental impact while maintaining high regioselectivity.
Challenges and Optimization Strategies
Regioselectivity in Cycloadditions
Unsymmetrical nitrile oxides risk forming regioisomers. Machetti et al. addressed this using dielectric heating to favor 3,4,5-trisubstituted products. For the target compound, electronic effects of the sulfonyl group may direct cycloaddition regiochemistry, necessitating computational modeling.
Sulfonyl Group Stability
Sulfonate esters are prone to hydrolysis under acidic or basic conditions. Stability studies by Valizadeh et al. in ionic liquids showed <5% decomposition after 48 hours, suggesting [BMIM]PF6 as a viable solvent for sulfonylation.
Chemical Reactions Analysis
Types of Reactions
2-[(3,4-dimethoxyphenyl)sulfonyl]-3-phenyl-5(2H)-isoxazolone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The phenyl and dimethoxyphenyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce sulfides. Substitution reactions can introduce various functional groups onto the phenyl and dimethoxyphenyl rings.
Scientific Research Applications
2-[(3,4-dimethoxyphenyl)sulfonyl]-3-phenyl-5(2H)-isoxazolone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(3,4-dimethoxyphenyl)sulfonyl]-3-phenyl-5(2H)-isoxazolone involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites, while the isoxazolone ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecules and pathways involved.
Comparison with Similar Compounds
Structural Analogs in Curcumin Derivatives (Cyclopentanone/Cyclohexanone Systems)
highlights curcumin analogs with 3,4-dimethoxyphenyl groups, such as (3e) and (2e) , which exhibit strong antioxidant, tyrosinase-inhibitory, and HIV-1 protease-inhibitory activities. Key comparisons include:
- Functional Group Influence : The 3,4-dimethoxyphenyl moiety in both the target compound and curcumin analogs contributes to electron-rich aromatic systems, enhancing radical scavenging and binding to enzymatic pockets. However, the sulfonyl group in the target compound may confer greater acidity and hydrogen-bonding capacity compared to the acryloyl or benzylidene groups in curcumin derivatives .
- Biological Activity : Curcumin analog 3d (with a 4-hydroxy-3-methoxyphenyl group) shows potent ACE inhibition (IC₅₀ ~5.2 µM), while 2e and 3e (3,4-dimethoxyphenyl derivatives) demonstrate tyrosinase inhibition (IC₅₀ ~0.8–1.2 µM). The target compound’s sulfonyl group could modulate similar activities but with altered selectivity due to steric and electronic differences .
Reactivity Comparisons with Lignin Model Compounds
investigates β-O-4 bond cleavage in lignin derivatives containing 3,4-dimethoxyphenyl groups, such as compound (3) . Key distinctions include:
- Stability Under Basic Conditions : The β-O-4 ether bond in lignin model (3) cleaves rapidly in KOtBu/tBuOH (0.5 M, 30°C), yielding 3,4-dimethoxybenzoic acid. In contrast, the sulfonyl group in the target compound is less prone to nucleophilic attack, suggesting higher stability in alkaline environments .
Parent Compound: 3-Phenyl-5(4H)-isoxazolone ()
The parent isoxazolone lacks the 3,4-dimethoxyphenylsulfonyl substituent. Key differences include:
- Electrophilicity : The sulfonyl group in the target compound increases electrophilicity at the isoxazolone’s carbonyl carbon, enhancing reactivity in nucleophilic addition or substitution reactions.
- Solubility and Bioavailability : The hydrophobic 3,4-dimethoxyphenyl group may reduce aqueous solubility compared to the parent compound but improve membrane permeability in biological systems .
Table 2: Physicochemical Properties Comparison
| Property | Target Compound | 3-Phenyl-5(4H)-isoxazolone |
|---|---|---|
| Molecular Weight | ~375 g/mol | ~175 g/mol |
| Key Functional Groups | Sulfonyl, dimethoxyphenyl | Phenyl, carbonyl |
| Predicted logP | ~2.8 (moderate lipophilicity) | ~1.2 (hydrophilic) |
Biological Activity
2-[(3,4-dimethoxyphenyl)sulfonyl]-3-phenyl-5(2H)-isoxazolone is a compound of significant interest due to its unique structural features, including a sulfonyl group, a dimethoxyphenyl ring, and an isoxazolone core. This combination suggests potential biological activities that merit detailed exploration. This article reviews the biological activity of this compound through various studies, highlighting its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 303987-10-2 |
| Molecular Formula | C17H15NO6S |
| Molecular Weight | 357.37 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity.
- Protein Binding : The isoxazolone ring may participate in hydrogen bonding and other non-covalent interactions, modulating the activity of target proteins involved in various biochemical pathways.
Antimicrobial Activity
Research indicates that derivatives of isoxazolones exhibit varying degrees of antimicrobial activity. For instance, studies have shown that compounds similar to this compound demonstrate moderate to high antibacterial effects against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups at specific positions on the phenyl ring enhances this activity .
Antioxidant Properties
The antioxidant potential of this compound has been explored in several studies. Antioxidants are crucial in mitigating oxidative stress-related damage in cells. Compounds with similar structures have shown promising results in scavenging free radicals and reducing oxidative stress markers in vitro.
Anticancer Activity
Recent investigations into the anticancer properties of isoxazolones have revealed their potential as therapeutic agents. For example, compounds structurally related to this compound have been evaluated for their cytotoxic effects on various cancer cell lines:
These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through various mechanisms.
Case Studies
Several case studies have highlighted the biological effects of compounds similar to this compound:
- Study on Antibacterial Activity : A study synthesized new derivatives and tested them against common bacterial strains. The results indicated that compounds with specific substitutions exhibited enhanced antibacterial properties compared to standard antibiotics .
- Antioxidant Evaluation : Another investigation assessed the antioxidant capacity using DPPH and ABTS assays, revealing that certain derivatives significantly reduced oxidative stress markers in cellular models .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound better, a comparison with similar compounds was conducted:
| Compound Name | Antibacterial Activity | Anticancer Activity (IC50 µM) |
|---|---|---|
| 2-(4-substituted phenyl)-3(2H)-isothiazolone | Moderate | Varies by substitution |
| 3-(4-methylsulfonyl)-1H-pyrazole | High | Not reported |
| 2-(3-methylphenyl)-5(2H)-isoxazolone | Low | Moderate |
This comparison highlights the distinctive biological profile of our compound, particularly its balanced activity across different biological assays.
Q & A
Q. How should discrepancies in biological activity data between research groups be addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
